molecular formula C16H20N2O4 B4678969 Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- CAS No. 172798-60-6

Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-

Cat. No.: B4678969
CAS No.: 172798-60-6
M. Wt: 304.34 g/mol
InChI Key: SNXZEOKEUUSIKS-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- is a complex organic compound that features a butanoic acid backbone with a benzoylamino and a methyl-oxo-butenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoylamino group through the reaction of benzoyl chloride with an amine. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-amino-: This compound has a similar butanoic acid backbone but with an amino group attached at the second carbon.

    Butanoic acid, 4-amino-: Similar to the target compound but with an amino group at the fourth carbon instead of the benzoylamino and methyl-oxo-butenyl groups.

    Butanoic acid, 2-methyl-: Features a methyl group at the second carbon, differing from the more complex structure of the target compound.

Uniqueness

Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)- is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(2-benzamido-3-methylbut-2-enoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)14(16(22)17-10-6-9-13(19)20)18-15(21)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,22)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXZEOKEUUSIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NCCCC(=O)O)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169399
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172798-60-6
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172798606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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